Sphingofungin B

Description

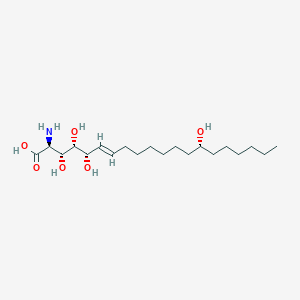

Structure

2D Structure

Properties

IUPAC Name |

(E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPFYKYEEDCCTL-MXSQXUFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121025-45-4 | |

| Record name | Sphingofungin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Bioproduction of Sphingofungin B

Fungal Source and Isolation Methodologies

The discovery and subsequent production of Sphingofungin B are intrinsically linked to specific fungal species capable of its synthesis. Isolation from fermentation broths requires carefully controlled culture conditions to maximize yield.

Aspergillus fumigatus, a ubiquitous filamentous fungus, was the first identified producer of the sphingofungin family of compounds. The initial isolation of this compound was reported in 1992 from the fermentation broth of this fungus. mdpi.comrsc.org Specific strains, such as A. fumigatus ATCC 20857, have been identified for their capacity to produce high yields of the compound. The production of this compound is a feature of the fungus's secondary metabolism, often induced under specific environmental or nutritional conditions. mdpi.com

While A. fumigatus is the primary source, other fungi have also been reported to produce sphingofungins. Notably, species such as Paecilomyces variotii and Aspergillus penicillioides have been identified as producers. asm.orgnih.gov The production of different sphingofungin analogues, such as sphingofungin E and F by P. variotii, highlights the diversity in biosynthetic capabilities across different fungal species. nih.govscite.ai

To optimize the production of this compound, specific fermentation strategies have been developed. Industrial-scale fermentation with A. fumigatus can employ a biphasic nutrient approach to enhance titers. This strategy involves:

Phase 1 (Growth Phase): Culturing the fungus in a glucose-rich medium to support the accumulation of mycelial biomass. This phase typically lasts for about 72 hours at 28°C with the pH maintained between 4.2 and 5.2.

Phase 2 (Production Phase): Following the depletion of glucose, a secondary carbon source like glycerol (B35011) is introduced. This shift induces the biosynthesis of sphingofungins.

Alternative laboratory-scale production can be achieved using a V8-based production medium supplemented with xylose, with cultures incubated under static conditions at 28°C for several days. nih.gov

Aspergillus fumigatus as the Primary Producer Organism

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound is a complex enzymatic process that begins with simple precursors and proceeds through a series of modifications orchestrated by a dedicated suite of enzymes encoded in a single gene cluster.

The biosynthesis of the sphingofungin backbone is initiated by the condensation of two primary precursors. In vitro analyses have demonstrated that the pathway begins with a C18 polyketide chain and the non-proteinogenic amino acid, aminomalonate. nih.govresearchgate.netacs.org This initial condensation is a critical step, catalyzed by a collaboration between a polyketide synthase and an aminotransferase. asm.orgnih.gov The resulting intermediate then enters a cascade of further enzymatic modifications to yield the final this compound molecule. asm.orgvulcanchem.com

The genes responsible for this compound synthesis are organized into a biosynthetic gene cluster (BGC). acs.org The identification of the sphingofungin BGC in A. fumigatus was a significant breakthrough, achieved in 2022. mdpi.comresearchgate.net The discovery and characterization of this BGC were facilitated by advanced molecular techniques, including the use of heterologous expression systems. mdpi.commdpi.com By transferring the entire BGC from A. fumigatus to a host organism like Aspergillus nidulans, researchers could confirm the cluster's direct role in producing sphingofungins. mdpi.com

The sphingofungin BGC encodes a series of specialized enzymes, each with a specific role in constructing the molecule. Recent studies have provided a detailed functional annotation of these key enzymes. nih.govresearchgate.net

The biosynthesis is compartmentalized, occurring in the cytosol, the endoplasmic reticulum (ER), and ER-derived vesicles. asm.orgnih.gov The initial steps involving the polyketide synthase and aminotransferase occur in the cytosol. asm.orgnih.govresearchgate.net Subsequent modifications take place in ER-derived vesicles, although the final C-4 hydroxylation to yield this compound is catalyzed by a cytosolic enzyme. nih.govresearchgate.net

The key enzymes and their functions are summarized in the table below.

| Enzyme | Type | Function in this compound Biosynthesis |

| SphB | Polyketide Synthase (PKS) | Generates the initial C18 polyketide backbone. asm.orgvulcanchem.comresearchgate.net |

| SphA | Aminotransferase | Catalyzes the condensation of the polyketide intermediate with aminomalonate. asm.orgvulcanchem.comresearchgate.net Also exhibits a dual role, participating in sphingolipid biosynthesis, potentially as a self-resistance mechanism for the fungus. researchgate.netvulcanchem.com |

| SphF | 3-Ketoreductase | Reduces a keto group on the polyketide backbone. asm.orgvulcanchem.comresearchgate.net This enzyme also shows dual functionality, contributing to sphingolipid metabolism. vulcanchem.com |

| SphH | Cytochrome P450 Monooxygenase | Introduces specific hydroxyl groups to the molecule. asm.orgvulcanchem.comresearchgate.net |

| SphC | Monooxygenase | Catalyzes the C-4 hydroxylation step, a key modification in the formation of this compound. nih.govvulcanchem.comresearchgate.net |

| SphE | Acetyltransferase | Responsible for an acetylation reaction. This step leads to the formation of the related compound, Sphingofungin C. asm.orgvulcanchem.comresearchgate.net |

Spatial Organization and Subcellular Compartmentalization of Biosynthetic Processes within Fungal Cells

The production of this compound within fungal cells, particularly the well-studied producer Aspergillus fumigatus, is not a random process but a highly organized and compartmentalized affair. researchgate.netasm.orgnih.gov Research has demonstrated that the biosynthetic pathway is spatially distributed across several cellular locations, including the cytosol, the endoplasmic reticulum (ER), and ER-derived vesicles. researchgate.netasm.orgnih.govdb-thueringen.denih.govasm.org This segregation is crucial for the efficiency of the biosynthetic cascade and for the protection of the cell.

The biosynthesis commences in the cytosol. db-thueringen.denih.govasm.org Here, the initial steps are catalyzed by two key enzymes: a polyketide synthase (PKS) known as SphB and an aminotransferase, SphA. vulcanchem.com SphB is responsible for generating the polyketide backbone of the molecule, which then undergoes condensation with the uncommon amino acid aminomalonate in a reaction catalyzed by SphA. vulcanchem.comresearchgate.netacs.org

Following these initial cytosolic reactions, the process moves towards the endoplasmic reticulum and its associated vesicles for further modifications. nih.govasm.org However, the formation of this compound itself, through the C-4 hydroxylation of its precursor, is catalyzed by the monooxygenase SphC, an enzyme that resides in the cytosol. nih.govasm.org In contrast, the subsequent acetylation step that leads to the formation of Sphingofungin C is carried out by the acetyltransferase SphE, which is located within the ER and ER-derived vesicles. asm.orgresearchgate.net This intricate spatial arrangement underscores a complex cellular trafficking system for the intermediates of the sphingofungin pathway.

A significant aspect of this compartmentalization is the partial co-localization of the sphingofungin biosynthetic pathway with the cell's own sphingolipid biosynthesis, which predominantly takes place in the endoplasmic reticulum. researchgate.netasm.orgnih.govnih.govasm.org This proximity of the toxin's production machinery and its cellular target has necessitated the evolution of robust self-protection mechanisms.

Strategies for Optimizing this compound Bioproduction

The cultivation of fungi for the production of this compound has evolved from simple solid-state fermentation to more controlled liquid culture methods. Initially, sphingofungins were produced by Aspergillus fumigatus grown on a solid millet-based medium. nih.gov Subsequently, a liquid fermentation medium containing both glucose and glycerol was developed, which allowed for a two-phase production process. nih.gov

Modern biotechnological approaches offer several avenues for enhancing the yield of this compound and its analogs. One promising strategy is "pathway rewiring," where biosynthetic genes from other organisms are introduced into the producer strain. For instance, the heterologous expression of genes from Paecilomyces variotii in A. fumigatus has successfully led to the production of novel sphingofungin derivatives. nih.gov This highlights the potential of genetic engineering to expand the chemical diversity of these compounds.

Furthermore, the principles of bioprocess engineering can be applied to optimize production. This includes the development of high-yield strains through classical mutagenesis or targeted metabolic engineering. researchgate.netdiva-portal.org The optimization of fermentation parameters, such as nutrient feeding strategies, pH, and temperature, using methodologies like response surface modeling, can also significantly improve bioproduction efficiency. frontiersin.org The use of heterologous hosts, which are more amenable to industrial-scale fermentation, represents another viable strategy for the large-scale production of sphingofungins. mdpi.com

Fungal Self-Protection Mechanisms Against this compound Toxicity

The production of a potent inhibitor of a vital cellular pathway, such as sphingolipid biosynthesis, presents a significant challenge to the producing organism. Consequently, fungi like Aspergillus fumigatus have evolved sophisticated self-protection mechanisms to mitigate the toxic effects of this compound. researchgate.netasm.orgnih.govresearchgate.net These strategies involve both enzymatic and broader cellular adaptations.

Enzymatic Dual-Role Mechanisms in Sphingolipid Homeostasis and Sphingofungin Biosynthesis

A remarkable self-defense strategy discovered in A. fumigatus is the dual functionality of certain enzymes within the sphingofungin biosynthetic gene cluster. researchgate.netasm.orgnih.govresearchgate.net Two enzymes, the aminotransferase SphA and the 3-ketoreductase SphF, have been shown to participate not only in the synthesis of sphingofungin but also in the host's own sphingolipid metabolism. researchgate.netasm.orgnih.govdb-thueringen.de

SphA, which catalyzes a key step in sphingofungin biosynthesis, can also function as a serine palmitoyltransferase (SPT), the very enzyme that this compound inhibits. nih.govvulcanchem.comresearchgate.netdb-thueringen.deasm.org By performing this SPT-like activity, SphA can help to replenish the pool of sphingolipid precursors, thereby counteracting the inhibitory effect of the produced toxin. Similarly, SphF has been demonstrated to function as a 3-ketosphinganine reductase, another essential enzyme in the sphingolipid biosynthetic pathway. db-thueringen.de This enzymatic "moonlighting" provides a direct mechanism to maintain sphingolipid homeostasis in the presence of the self-produced inhibitor, a critical factor for the survival of the fungus. db-thueringen.de

Cellular Adaptations to Endogenous this compound Production

Beyond the dual-role enzymes, A. fumigatus employs broader cellular adaptations to protect itself. The spatial segregation of biosynthetic steps is a key strategy. By confining certain enzymatic reactions to specific compartments, the fungus can control the local concentration of toxic intermediates and the final product. The presence of the final biosynthetic enzyme for another sphingolipid inhibitor, fumonisin, in the cytosol, separate from its target in the ER, suggests a general principle of self-protection that may also apply to sphingofungin biosynthesis. asm.orgresearchgate.net

Furthermore, the sphingofungin biosynthetic gene cluster includes a gene encoding a transporter protein, SphD. asm.org This transporter is found in the ER, ER-derived vesicles, and the cell membrane, suggesting its role in sequestering and exporting this compound out of the cell, thereby lowering its intracellular concentration and preventing toxicity. asm.org Another potential mechanism, observed in studies with the yeast Saccharomyces cerevisiae, is the overproduction of the target enzyme, SPT. vulcanchem.com By increasing the amount of the target protein, the cell can effectively titrate out the inhibitor, a strategy that may also be employed by the producing fungus. These multifaceted adaptations illustrate the evolutionary pressures that have shaped the biosynthesis of this potent secondary metabolite.

Mechanism of Action and Molecular Interactions of Sphingofungin B

Inhibition of Serine Palmitoyltransferase (SPT)

The primary mechanism through which Sphingofungin B exerts its effects is by the potent and specific inhibition of serine palmitoyltransferase (SPT). researchgate.netvulcanchem.comasm.org SPT is a key enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids. vulcanchem.comfrontiersin.org This initial reaction involves the condensation of L-serine and palmitoyl-CoA to produce 3-ketosphinganine. vulcanchem.comfrontiersin.org

Molecular Recognition and Binding at the SPT Active Site

This compound's inhibitory action is attributed to its structural similarity to sphingosine (B13886) and phytosphingosine, which allows it to bind to the catalytic site of SPT. vulcanchem.comnih.gov The enzyme's active site, which in eukaryotes is a heterodimeric complex composed of Lcb1 and Lcb2 subunits, recognizes and binds this compound, preventing the natural substrates from accessing it. vulcanchem.comftb.com.hr The binding of this compound to the SPT active site is thought to involve the formation of an aldimine with the pyridoxal-5'-phosphate (PLP) cofactor, a mechanism similar to that of another well-studied SPT inhibitor, myriocin (B1677593). db-thueringen.de This interaction subsequently leads to the covalent modification of a catalytic lysine (B10760008) residue, effectively inactivating the enzyme. db-thueringen.de Studies have indicated that both the Lcb1 and Lcb2 proteins are essential for the formation of this catalytic site. vulcanchem.comftb.com.hr

Kinetic and Structural Studies of this compound-SPT Interactions

Kinetic studies have demonstrated that this compound is a potent inhibitor of SPT, with an IC50 value of 15 μM. However, its potency can be influenced by its chemical structure. For instance, the presence of a hydroxyl group at the C-14 position in this compound enhances its SPT inhibition compared to derivatives lacking this feature, such as sphingofungin C. In contrast, myriocin, which possesses a hydroxymethyl group, exhibits significantly greater potency with an IC50 in the range of 0.1–0.25 μM.

Structural analyses of bacterial SPT, which serves as a model for the more complex eukaryotic enzyme, have provided insights into the architecture of the active site. rsc.orgnih.gov The active site is located at the dimer interface and features hydrophobic channels proposed to be the binding pockets for the palmitoyl-CoA substrate. rsc.org While detailed crystal structures of this compound complexed with SPT are not as extensively characterized as those for myriocin, the available data suggests a competitive inhibition mechanism where this compound occupies the active site, preventing the binding of L-serine and palmitoyl-CoA. db-thueringen.deacs.orgresearchgate.net

Consequences of SPT Inhibition on Sphingolipid Metabolism

The inhibition of SPT by this compound has profound and cascading effects on the entire sphingolipid metabolic network.

Disruption of de novo Sphingolipid Biosynthesis Pathways

By blocking the initial committed step, this compound effectively shuts down the entire de novo sphingolipid biosynthesis pathway. vulcanchem.comnih.gov This pathway is responsible for the synthesis of essential cellular components, including ceramides (B1148491), sphingomyelin (B164518), and complex glycosphingolipids, which are integral to the structure and function of eukaryotic cell membranes. researchgate.netvulcanchem.com Studies in Saccharomyces cerevisiae have shown that nanomolar concentrations of this compound inhibit the incorporation of radiolabeled precursors into sphingolipids, confirming its specific action on this pathway. nih.gov

Accumulation of Precursors and Depletion of Downstream Sphingolipid Species

A direct consequence of SPT inhibition is the depletion of all downstream sphingolipid species. This includes a reduction in the levels of 3-ketosphinganine, sphinganine, and subsequently, more complex sphingolipids. frontiersin.org The lack of these vital lipids can impair various cellular functions that rely on them, such as cell signaling, membrane integrity, and cell growth. vulcanchem.com

Interestingly, while downstream products are depleted, the substrates of SPT, L-serine and palmitoyl-CoA, may accumulate. However, a more significant consequence observed in some contexts is the potential for the accumulation of cytotoxic intermediates if alternative, non-canonical pathways are activated.

Broader Molecular Targets and Off-Target Effects Investigations

While this compound is considered a highly specific inhibitor of SPT, research has also explored the possibility of off-target effects. Studies using a mammalian cell mutant defective in SPT (LY-B cells) have provided a model system to evaluate the specificity of SPT inhibitors. nih.gov In these experiments, the growth inhibition caused by this compound in normal cells was substantially rescued by the addition of exogenous sphingosine, a downstream product of the SPT-catalyzed reaction. nih.gov This finding strongly suggests that the primary cytotoxic effect of this compound is due to the inhibition of sphingolipid synthesis rather than interactions with other molecular targets. nih.gov Furthermore, this compound did not affect the metabolic conversion of exogenous sphingosine into more complex sphingolipids, reinforcing its specific action on SPT. nih.gov

Biological Activities and Cellular Responses Induced by Sphingofungin B

Antifungal Efficacy and Spectrum of Activity

Sphingofungin B has demonstrated notable antifungal capabilities across a range of pathogenic fungi. nih.gov Its primary mechanism of action is the potent and specific inhibition of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first committed step in the biosynthesis of sphingolipids. nih.govdrugfuture.com Sphingolipids are crucial components of eukaryotic cell membranes and are involved in various cellular functions, making SPT a key target for antifungal agents. vulcanchem.comfrontiersin.org

Inhibition of Fungal Pathogen Growth (e.g., Aspergillus fumigatus, Saccharomyces cerevisiae, Cryptococcus species)

This compound is produced by the fungus Aspergillus fumigatus and has been shown to inhibit the growth of its producer organism. Research has confirmed its effectiveness against Saccharomyces cerevisiae, a widely used model organism for studying fungal biology. nih.govresearchgate.net Studies have shown that this compound prevents the growth of S. cerevisiae by targeting SPT activity. vulcanchem.com

Furthermore, this compound has displayed particular efficacy against Cryptococcus species, which are responsible for opportunistic infections in humans. nih.govuniprot.org This highlights a specific and potent activity against this genus of pathogenic yeasts. The spectrum of activity, however, is considered limited, with its most significant effects observed against these specific fungi. nih.gov

Evaluation of Antifungal Potency in In Vitro and In Vivo Models

The antifungal potency of this compound has been evaluated in various experimental settings. In vitro assays using crude membrane preparations have demonstrated inhibition of serine palmitoyltransferase activity at nanomolar concentrations of the drug. nih.govresearchgate.net In growth assays with Saccharomyces cerevisiae, this compound inhibited growth at concentrations starting from 2.5 μM, with metabolic activity diminishing at 1.25 μM. nih.gov

In vivo studies using S. cerevisiae as a model have shown that while macromolecular synthesis continues for a short period after exposure, a significant loss of viability occurs after several hours of treatment with the compound. nih.gov After 24 hours, over 99.9% of the drug-treated cells were non-viable. nih.gov The growth inhibitory activity of this compound in culture can be completely reversed by the addition of sphingolipid precursors like phytosphingosine, dihydrosphingosine, or ketodihydrosphingosine, further confirming its specific action on the sphingolipid biosynthesis pathway. nih.gov

Effects on Eukaryotic Cellular Physiology

By disrupting sphingolipid biosynthesis, this compound profoundly impacts various aspects of eukaryotic cellular function, from signaling pathways to cell survival and morphology. vulcanchem.com

Impact on Cell Signaling Pathways and Signal Transduction

Sphingolipids and their metabolic byproducts are integral to cellular signaling, regulating processes such as cell cycle control, stress responses, and apoptosis. nih.govphysiology.org By inhibiting the initial step of sphingolipid synthesis, this compound effectively blocks the production of these critical signaling molecules. vulcanchem.comfrontiersin.org This disruption can have far-reaching consequences on cellular communication and response to external stimuli. The inhibition of SPT leads to an accumulation of cytotoxic intermediates, which can further impair cellular functions.

Modulation of Cellular Differentiation and Apoptosis Mechanisms

The balance of sphingolipids is crucial for regulating cell differentiation and apoptosis (programmed cell death). nih.govdb-thueringen.de Dysregulation of sphingolipid metabolism is linked to various diseases, underscoring the importance of this pathway in maintaining cellular health. nih.govresearchgate.net By inhibiting SPT, this compound can modulate these processes. researchgate.net For instance, the disruption of sphingolipid homeostasis can trigger apoptotic pathways in susceptible cells. researchgate.net The interplay between cell differentiation and apoptosis is a critical mechanism for preventing uncontrolled cell growth, and factors that influence this balance can have significant therapeutic implications. plos.orgkoreamed.org

Cellular Viability and Morphological Integrity Analyses

Studies on Saccharomyces cerevisiae have shown that exposure to this compound leads to a significant loss of cell viability over time, although it does not cause immediate cell lysis or gross morphological changes. nih.govresearchgate.net Macromolecular synthesis continues for 60-90 minutes after the addition of the drug to growing cultures, but a significant decline in viability begins after several hours. nih.gov This delayed effect suggests that the cells succumb to the downstream consequences of sphingolipid depletion rather than an immediate cytotoxic shock. The ability of exogenous sphingoid bases to rescue cells from the effects of this compound highlights that the loss of viability is primarily due to the inhibition of sphingolipid synthesis. researchgate.net

Comparative Biological Activity with Related Sphingofungins and Sphinganine Analogs

The biological activity of this compound is intrinsically linked to its structure, particularly when compared to other members of the sphingofungin family and different sphinganine-analog mycotoxins (SAMs). senescence.infoebiohippo.comlipidmaps.orglipidmaps.org These compounds often act as inhibitors of serine palmitoyltransferase (SPT), the key enzyme initiating sphingolipid biosynthesis. senescence.infolipidmaps.org Variations in their chemical structures lead to significant differences in their inhibitory potency and specificity.

Analysis of Structure-Activity Relationship for SPT Inhibition

The efficacy of this compound and its analogs as SPT inhibitors is dictated by specific functional groups and structural features. Key modifications to the core structure can dramatically alter inhibitory activity.

C-14 Hydroxyl Group : The hydroxyl group at the C-14 position of this compound is a critical determinant of its activity. nih.govlipidmaps.org Its presence enhances the inhibition of serine palmitoyltransferase (SPT) when compared to analogs that lack this feature, such as Sphingofungin C. lipidmaps.org However, this same modification appears to decrease its general antifungal potency against certain organisms like Saccharomyces cerevisiae. lipidmaps.org

Polyketide Tail Modifications : The long polyketide tail of the sphingofungins is crucial for activity. The Δ12 double bond within this chain is considered critical for effective SPT inhibition. lipidmaps.org Furthermore, novel derivatives like Sphingofungin B2, which also contains a Δ12 double bond, exhibit greater antifungal activity against S. cerevisiae than this compound, possibly due to better membrane permeability. lipidmaps.org

Headgroup Modifications : Alterations to the polar amino alcohol headgroup significantly influence SPT inhibition. For instance, the hydroxymethyl group found in myriocin (B1677593) and the acetyl group in the engineered derivative Sphingofungin C2 substantially increase inhibitory potency against SPT. lipidmaps.orgwmcloud.org Sphingofungin C2 is a much more powerful inhibitor of S. cerevisiae growth than Sphingofungin C. lipidmaps.org The mechanism of inhibition for these compounds involves the formation of an aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor at the enzyme's active site; this complex subsequently degrades into an aldehyde that covalently modifies a catalytic lysine (B10760008) residue, thereby inactivating the enzyme. senescence.info

The following table summarizes the inhibitory concentrations (IC50) for SPT and the minimum inhibitory concentrations (MIC) for antifungal activity of this compound and related compounds.

| Compound | SPT IC50 (µM) | Antifungal MIC (µM, S. cerevisiae) | Key Structural Feature |

|---|---|---|---|

| This compound | 15 lipidmaps.org | 2.5 lipidmaps.org | C-14 Hydroxyl |

| Sphingofungin C | 30 lipidmaps.org | 10 lipidmaps.org | Lacks C-14 Hydroxyl |

| Sphingofungin C2 | 0.25 lipidmaps.org | 2.5 lipidmaps.org | Acetylated Headgroup |

| Myriocin | 0.1 lipidmaps.org | 1.25 lipidmaps.org | Hydroxymethylated Headgroup |

Differential Activity Profiles Across Diverse Organisms (e.g., Yeast, Mammalian Cells, Protozoa)

This compound and its analogs exhibit markedly different activity profiles across various organisms, a phenomenon largely attributed to structural differences in the SPT enzyme. ebiohippo.comwmcloud.orgnih.gov

Mammalian Cells : A surprising difference in activity is observed between yeast and mammalian cells. Myriocin is significantly more potent than this compound against mammalian SPT. senescence.info This is contrary to findings in S. cerevisiae, where their inhibitory activities are more comparable. senescence.info The growth inhibition caused by this compound in Chinese Hamster Ovary (CHO) cells can be rescued by the addition of exogenous sphingosine (B13886), confirming that its cytotoxic effect is due to the inhibition of de novo sphingolipid synthesis. guidetopharmacology.org

Protozoa : The SPT enzyme is also a target in various protozoan parasites. This compound is mentioned as a known inhibitor of SPT in the context of the parasite Giardia lamblia, which possesses genes for sphingolipid metabolism. uni.lu In other studies, this compound demonstrated notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC50 of 1.6 μg/mL and no significant cytotoxicity to mammalian cells. nih.gov Its derivatives have also been evaluated against other protozoa, including Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani. nih.gov

The table below highlights the varied biological activities of this compound in different organisms.

| Organism | Target Enzyme | Observed Effect / Potency | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Serine Palmitoyltransferase (SPT) | Potent inhibition (IC50 ≈ 20 nM) | nih.govwaocp.org |

| Cryptococcus spp. (Yeast) | Not specified, presumed SPT | Especially effective antifungal activity | nih.gov |

| Mammalian Cells (e.g., CHO) | Serine Palmitoyltransferase (SPT) | Less potent than Myriocin; cytotoxicity rescued by sphingosine | senescence.infoguidetopharmacology.org |

| Plasmodium falciparum (Protozoa) | Not specified, presumed SPT | Good antiplasmodial activity (IC50 = 1.6 µg/mL) | nih.gov |

| Giardia lamblia (Protozoa) | Serine Palmitoyltransferase (gSPT) | Recognized as a gSPT inhibitor | uni.lu |

Investigations into Potential Cross-Species Toxicity Mechanisms

The toxicity of this compound is almost exclusively linked to its potent and specific inhibition of SPT, the rate-limiting first step in the biosynthesis of essential sphingolipids. guidetopharmacology.orglipidmaps.org The differential toxicity observed across species stems primarily from structural variations in the SPT enzyme itself.

The SPT enzyme's structure is not conserved across all life forms. In bacteria, SPT is typically a soluble, homo-dimeric protein found in the cytoplasm. lipidmaps.org In contrast, the SPT in eukaryotes, including yeast, plants, and mammals, is a heterodimeric protein complex localized to the endoplasmic reticulum membrane. nih.govlipidmaps.org These fundamental structural differences are a likely cause for the observed variations in inhibitor potency. ebiohippo.comwmcloud.org For example, studies comparing the inhibitory effects of sphingofungin derivatives on bacterial SPT versus fungal SPT from S. cerevisiae revealed significant differences in activity, underscoring the impact of the enzyme's structure on inhibitor binding and efficacy. ebiohippo.comnih.gov

This compound exhibits low general cytotoxicity in mammalian cell lines, with an IC50 greater than 40 µM, which is considerably higher than that of myriocin (IC50 = 5.0 µM). lipidmaps.org This lower toxicity in mammalian systems compared to its potent antifungal action highlights its potential as a selective agent.

Interestingly, the producing organism, Aspergillus fumigatus, possesses a sophisticated self-resistance mechanism. lipidmaps.org It appears that some enzymes within the sphingofungin biosynthetic cluster, namely SphA and SphF, have a dual function. Besides their role in producing the toxin, they can also generate additional sphinganine, the product of the SPT reaction. This likely serves to counteract the self-inhibitory effects of this compound, ensuring the fungus's own sphingolipid metabolism remains functional. lipidmaps.org This protective mechanism is specific to the producing organism and would not be present in target species, contributing to the cross-species differential toxicity.

Structure Activity Relationships and Chemical Synthesis of Sphingofungin Analogs

Key Structural Determinants Influencing Sphingofungin B Activity

The biological potency of this compound is dictated by specific structural features, including its stereochemistry and the functional groups appended to its core structure. schoolbag.infovulcanchem.com Modifications to the C-14 hydroxyl group, the saturation of the polyketide tail, and alterations to the polar headgroup have all been shown to significantly influence its inhibitory effect on SPT. researchgate.net

The hydroxyl group at the C-14 position of this compound plays a nuanced role in its biological profile. The presence of this group is associated with enhanced inhibition of serine palmitoyltransferase (SPT) when compared to analogs that lack it, such as Sphingofungin C. However, this structural feature appears to reduce its antifungal activity in certain organisms like Saccharomyces cerevisiae.

Interestingly, the specific stereochemistry at the C-14 position does not appear to be critical for its inhibitory potency against SPT. schoolbag.info Studies have shown that the 14-hydroxy epimer of this compound is as potent as the naturally occurring 14S stereoisomer. schoolbag.info In contrast, the complete removal of the C-14 hydroxyl group has been shown to result in the lowest activity against the malaria parasite Plasmodium falciparum, indicating that while its specific orientation may not be crucial, its presence is a key determinant for at least some of its biological functions. nih.gov The stereochemical configuration at positions C-2, C-3, C-4, and C-5, however, is considered important for its inhibitory power. schoolbag.info

The degree of unsaturation within the long aliphatic tail of sphingofungins is a critical factor in their ability to inhibit SPT. Research has highlighted that an increase in the saturation levels of the polyketide tail corresponds to a heightened inhibitory activity. researchgate.netleibniz-hki.de The Δ12 double bond present in the polyketide tail of this compound is considered crucial for its SPT inhibition. For instance, a derivative containing this Δ12 double bond, known as sphingofungin B2, demonstrates 2.5-fold greater antifungal activity against S. cerevisiae than this compound itself, a difference attributed to potentially improved membrane permeability.

The hydrophilic amino acid headgroup is a vital component for the inhibitory activity of sphingofungins. rsc.org Modifications to this polar headgroup can significantly enhance functional potency. For example, hydroxymethylation of the headgroup, as seen in the related compound myriocin (B1677593), or acetylation, as in sphingofungin C2, leads to a marked increase in SPT inhibition. Myriocin, in particular, is known to be a significantly more effective inhibitor of mammalian SPT than this compound. db-thueringen.de The citric acid head group and the amino acid moiety are both considered essential for activity. rsc.org

| Compound | Key Structural Feature | Effect on SPT Inhibition | Reference |

|---|---|---|---|

| This compound | C-14 Hydroxyl Group (Present) | Enhances SPT inhibition compared to Sphingofungin C. | |

| Sphingofungin C | C-14 Hydroxyl Group (Absent) | Lower SPT inhibition compared to this compound. | |

| Sphingofungin B2 | Δ12 Desaturation | Critical for SPT inhibition; shows greater antifungal activity than this compound. | |

| Myriocin | Hydroxymethylated Headgroup | Significantly enhances SPT inhibition. | |

| Sphingofungin C2 | Acetylated Headgroup | Significantly enhances SPT inhibition. |

Influence of Polyketide Tail Desaturation on Serine Palmitoyltransferase Inhibition

Advanced Chemical Synthesis Strategies for this compound and its Analogs

The complex stereochemistry of this compound presents a significant challenge for synthetic chemists. vulcanchem.comacs.org Nevertheless, several advanced chemical synthesis strategies have been developed to construct this compound and its analogs, enabling further biological evaluation. nih.govacs.org

The total synthesis of sphingofungins has been achieved through various stereoselective methods. One prominent strategy is the Overman rearrangement , a leibniz-hki.deleibniz-hki.de-sigmatropic rearrangement of allylic trichloroacetimidates, which is used as a key step to effectively create the tetrasubstituted carbon atom bearing a nitrogen group. keio.ac.jpgla.ac.ukoup.com This approach has been successfully applied in the total synthesis of Sphingofungin F and Sphingofungin E. keio.ac.jpoup.comresearchgate.net For instance, the synthesis of Sphingofungin F utilized an orthoamide-type Overman rearrangement of an unsaturated ester. keio.ac.jp

Another powerful technique employed is zirconium-catalyzed asymmetric carboalumination (ZACA) of unactivated alkenes. nih.govnih.govpsu.edu This method allows for the efficient and enantioselective formation of carbon-carbon bonds, which is crucial for constructing the chiral, methyl-branched portions of the polyketide tail. nih.govumich.edu The ZACA reaction, often using a catalyst like dichlorobis(1-neomenthylindenyl)zirconium, provides a high level of control over the stereochemistry of the final product. nih.gov Other synthetic strategies have included tin(II)-catalyzed asymmetric aldol (B89426) reactions and diastereoselective osmium-catalyzed dihydroxylation reactions to set the required stereocenters. acs.orgacs.org

To facilitate the synthesis of a wide range of analogs for detailed structure-activity relationship studies, modular or flexible synthetic routes have been developed. nih.govleibniz-hki.de These strategies often involve a convergent approach where key fragments of the molecule, such as the hydrophilic headgroup and the lipophilic tail, are synthesized independently and then coupled together at a late stage. nih.govacs.org

Chemical Reactions and Reagents Employed in Derivative Synthesis

The synthesis of this compound analogs is a complex process that involves a variety of chemical reactions and reagents to achieve the desired molecular architecture and stereochemistry. Researchers have employed several strategic reactions to modify the core structure of sphingofungins and to construct their key structural motifs from simpler precursors. These methodologies not only provide access to the natural products themselves but also open avenues for creating structurally diverse derivatives for structure-activity relationship studies.

Key reactions in the synthesis of sphingofungin derivatives include reduction, substitution, decarboxylative cross-coupling, and ring-closing metathesis. The choice of reaction and corresponding reagents is crucial for controlling the stereochemistry of the final product, which has been shown to be relevant to its biological activity. acs.org

A modular approach to the sphingofungin family has been developed, with a key step being a decarboxylative cross-coupling reaction. researchgate.netresearchgate.net This reaction, utilizing a chiral sulfinyl imine and a functionalized tartaric acid derivative, efficiently creates the core structure with four consecutive stereocenters. researchgate.netresearchgate.net This is often followed by a ring-closing metathesis to introduce specific side chains. researchgate.net For instance, the Grubbs II catalyst is used to form the Δ⁶ double bond.

Other significant synthetic transformations include:

Asymmetric Aldol Reactions: Tin(II)-catalyzed asymmetric aldol reactions have been pivotal in developing unambiguous synthetic routes to sphingofungins B and F and their stereoisomers. acs.org

Suzuki-Miyaura Coupling: This reaction is employed for the elaboration of the side-chain, for example, by coupling with boronic esters to install the C15–C20 alkyl chain.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate (B83412) and reducing agents such as sodium borohydride (B1222165) are used in various steps of the synthesis. The Dess-Martin periodinane is also used for oxidation. researchgate.net

Wittig Reaction: This reaction is utilized for olefination steps in the construction of the carbon skeleton. researchgate.net

Hydrolysis: Saponification using reagents like aqueous sodium hydroxide (B78521) is a common final step to deprotect functional groups. jst.go.jp

The tables below provide a summary of key reactions and reagents employed in the synthesis of this compound and its derivatives.

Table 1: Key Chemical Reactions in Sphingofungin Derivative Synthesis

| Reaction Type | Description | Reference |

| Decarboxylative Cross-Coupling | A key step to form the C1–C4 stereotetrad of the sphingofungin core. It involves the reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Ring-Closing Metathesis | Used to introduce the Δ⁶ double bond into the sphingofungin structure. | |

| Suzuki-Miyaura Coupling | Employed to install the alkyl side chains of the molecule. | |

| Asymmetric Aldol Reaction | A tin(II)-catalyzed reaction used to establish the stereochemistry of the molecule. acs.org | acs.org |

| Reduction | Involves the addition of hydrogen or removal of oxygen, often to convert carbonyls to hydroxyl groups. | |

| Substitution | The replacement of one functional group with another. | |

| Dihydroxylation | Utilized to introduce hydroxyl groups in a stereoselective manner. jst.go.jp | jst.go.jp |

| Hydrolysis | Typically used in the final steps for the deprotection of ester groups. jst.go.jp | jst.go.jp |

Table 2: Reagents Employed in the Synthesis of Sphingofungin Derivatives

| Reagent | Reaction Type/Purpose | Reference |

| Ni(II)/BINAP | Catalyst for decarboxylative cross-coupling. | |

| Grubbs II catalyst | Catalyst for ring-closing metathesis. | |

| Boronic esters | Substrates for Suzuki-Miyaura coupling. | |

| Tin(II) salts | Catalyst for asymmetric aldol reactions. acs.org | acs.org |

| Sodium borohydride | A reducing agent. | |

| Dess-Martin periodinane | An oxidizing agent. researchgate.net | researchgate.net |

| (Carbethoxymethylene)triphenylphosphorane | Reagent for Wittig reaction. researchgate.net | researchgate.net |

| Platinum(IV) oxide (PtO₂) | Catalyst for hydrogenation. researchgate.net | researchgate.net |

| Lithium aluminium hydride (LAH) | A potent reducing agent. researchgate.net | researchgate.net |

| Methanesulfonyl chloride (MsCl) | Used for mesylation to create a good leaving group. researchgate.net | researchgate.net |

| Sodium Hydride (NaH) | A strong base used in various steps, including Wittig reactions and deprotonations. researchgate.netjst.go.jp | researchgate.netjst.go.jp |

| Diisobutylaluminium hydride (DIBAL-H) | A reducing agent. jst.go.jp | jst.go.jp |

| Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | Reagents for oxidation of alcohols to aldehydes or ketones. jst.go.jp | jst.go.jp |

| Sodium chlorite (B76162) (NaClO₂) | An oxidizing agent used in the Pinnick oxidation. jst.go.jp | jst.go.jp |

| CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) | A coupling reagent used in acylation and decarboxylative cross-coupling reactions. acs.org | acs.org |

Advanced Research Methodologies and Methodological Considerations

Assays for Quantifying Serine Palmitoyltransferase Activity

Measuring the enzymatic activity of serine palmitoyltransferase is fundamental to characterizing inhibitors like Sphingofungin B. SPT catalyzes the initial, rate-limiting step in the de novo synthesis of sphingolipids: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (also known as 3-ketosphinganine). uzh.chnih.govuzh.ch Assays are designed to monitor either the consumption of substrates or the formation of products.

A classic and widely used method for determining SPT activity involves monitoring the incorporation of a radiolabeled substrate into the product. nih.gov This technique is highly sensitive and provides a direct measure of the catalytic reaction.

The general protocol involves incubating a source of the enzyme, such as cell microsomes or total cell lysates, with the substrates L-serine and palmitoyl-CoA. uzh.chaacrjournals.orgaacrjournals.org One of the substrates, typically L-serine, is radiolabeled, for instance, with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). nih.govaacrjournals.org Following the incubation period, the reaction is stopped, and the lipids are extracted. The radiolabeled product, 3-ketosphinganine, is then separated from the unreacted radiolabeled serine, often using differential solvent extraction or thin-layer chromatography (TLC). aacrjournals.org The amount of radioactivity incorporated into the product is quantified by liquid scintillation counting (LSC), which serves as a direct measure of SPT activity. aacrjournals.org When testing an inhibitor like this compound, it is included in the incubation mixture, and the reduction in product formation compared to a control reaction indicates the degree of inhibition.

| Component | Purpose | Typical Reagent/Condition |

| Enzyme Source | Provides the serine palmitoyltransferase enzyme. | Cell microsomes or total cell lysate. uzh.chaacrjournals.org |

| Substrate 1 | Amino acid substrate for the condensation reaction. | L-serine. aacrjournals.org |

| Radiolabel | Allows for the detection and quantification of the product. | [³H]serine. aacrjournals.orgaacrjournals.org |

| Substrate 2 | Acyl-CoA substrate for the condensation reaction. | Palmitoyl-CoA. aacrjournals.org |

| Cofactor | Essential for enzyme catalytic activity. | Pyridoxal (B1214274) phosphate. aacrjournals.org |

| Buffer System | Maintains optimal pH for the enzyme. | HEPES buffer (pH ~8.3). aacrjournals.org |

| Quantification | Measures the amount of radiolabeled product formed. | Liquid Scintillation Counting (LSC). aacrjournals.org |

While effective, radiolabeled assays have drawbacks related to safety, disposal, and the need for specialized equipment. To overcome these limitations, non-radioactive methods such as colorimetric and fluorimetric assays have been developed. These are particularly advantageous for high-throughput screening of inhibitors. researchgate.netresearchgate.netasm.org

A recently developed colorimetric assay couples the activity of SPT to a second enzyme, the long-chain-fatty-acid-CoA ligase FadD. asm.orgnih.gov In this system, SPT condenses serine and palmitoyl-CoA, releasing Coenzyme A (CoA). asm.org The released CoA is then used by FadD to esterify a fatty acid, a reaction that consumes ATP and releases pyrophosphate (PPi). asm.org The amount of PPi produced, which is directly proportional to the SPT activity, can be quantified using a simple molybdate-based assay that results in a colored complex detectable with a photometer. asm.org This coupled-enzyme assay is readily adaptable to a 96-well plate format, facilitating the rapid testing of multiple sphingofungin derivatives. researchgate.netasm.orgnih.gov

Another colorimetric method involves capturing the Coenzyme A (CoASH) by-product of the SPT reaction using 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB). nih.gov The reaction between the thiol group of CoASH and DTNB produces a colored product that can be measured spectrophotometrically, providing an indirect quantification of SPT activity. nih.gov

| Assay Type | Principle | Detection Method | Advantages |

| Coupled-Enzyme Assay | SPT releases CoA, which is used by FadD, releasing quantifiable pyrophosphate (PPi). asm.org | Colorimetric (molybdate reaction with PPi). asm.org | Non-radioactive, high-throughput. researchgate.netasm.org |

| DTNB Assay | The CoA-SH released by SPT reacts with DTNB to produce a colored compound. nih.gov | Spectrophotometry (measures color change). nih.gov | Non-radioactive, direct detection of CoA. |

Radiolabeled Serine Incorporation Assays

Analytical Techniques for Metabolic Pathway Analysis

To understand the full impact of this compound on cellular metabolism, it is essential to analyze the levels of various intermediates in the sphingolipid pathway. This provides a detailed picture of the metabolic bottleneck created by SPT inhibition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sphingolipid metabolites. mdpi.com By inhibiting SPT, this compound is expected to cause a depletion of downstream products such as ceramides (B1148491) and complex sphingolipids, while potentially leading to an accumulation of substrates like serine and palmitoyl-CoA. HPLC analysis of lipid extracts from cells treated with this compound can confirm these metabolic shifts.

Different HPLC methods, including reversed-phase HPLC and hydrophilic interaction chromatography (HILIC), are employed to separate sphingolipid species based on their distinct physicochemical properties, such as acyl chain length or the polarity of their headgroups. nih.govnih.gov For example, HPLC can effectively separate key intermediates like sphinganine, sphingosine (B13886), and ceramide, allowing for their individual quantification. mdpi.com An improved, non-radioactive HPLC-based protocol has been developed that offers a significantly lower detection limit compared to traditional radioactive assays for measuring the SPT product 3-ketodihydrosphingosine. uzh.chnih.govuzh.ch

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful tool for sphingolipidomics. nih.govnih.gov It combines the separation capabilities of HPLC with the high sensitivity and structural specificity of mass spectrometry. nih.gov This technique is critical for two main purposes in this compound research: validating the compound's identity and purity, and performing comprehensive metabolic profiling.

Discrepancies in reported bioactivity data for sphingofungins can sometimes arise from impurities in the tested samples. LC-MS/MS is used to validate the identity and purity of a synthesized or isolated batch of this compound by confirming its exact mass and characteristic fragmentation pattern, ensuring that the observed biological effects are attributable to the compound itself.

In the context of metabolic analysis, LC-MS/MS allows for the simultaneous quantification of a wide array of sphingolipids in a single run. nih.gov Researchers can perform comparative metabolomics, analyzing the full sphingolipid profile of cells or tissues with and without this compound treatment. frontiersin.org This approach provides a global view of the metabolic perturbations caused by SPT inhibition. frontiersin.org To specifically trace the de novo synthesis pathway, stable isotope-labeled precursors (e.g., ¹³C- or deuterium-labeled serine and palmitate) can be used. frontiersin.org LC-MS/MS can then distinguish the newly synthesized, labeled sphingolipids from the pre-existing, unlabeled lipid pool, offering a dynamic view of the metabolic flux through the pathway. frontiersin.org

High-Performance Liquid Chromatography (HPLC) for Intermediate Profiling

Techniques for Structural Elucidation and Stereochemical Assignment of this compound and its Derivatives

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure, including the stereochemistry at its multiple chiral centers. vulcanchem.comacs.org Determining this structure requires a combination of spectroscopic and synthetic chemical methods.

The fundamental connectivity of the atoms in this compound and its derivatives is established using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR experiments such as COSY and HSQC, along with mass spectrometry.

Assigning the absolute configuration of the numerous stereocenters is more challenging. Several strategies have been employed:

Chemical Degradation and Conversion: The absolute stereochemistry of sphingofungins A, B, C, and D was initially confirmed by chemically degrading this compound and converting it into a known compound, peracetyl deoxynojirimycin, whose stereochemistry was already established. researchgate.net

Total Synthesis: An unambiguous method for structural confirmation is the total synthesis of the natural product and its various stereoisomers. acs.orgresearchgate.net By comparing the spectroscopic data and, crucially, the biological activity (i.e., SPT inhibition) of the synthesized isomers with the natural compound, the correct stereochemical assignment can be made. acs.orgresearchgate.net This approach has been used to demonstrate the critical importance of the specific stereochemistry of this compound for its potent inhibitory activity. acs.org

Chiral Derivatization: For determining the stereochemistry of the amino acid moiety, Marfey's analysis is a useful technique. This involves derivatizing the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), creating diastereomers that can be separated and analyzed by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of complex natural products like this compound. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information, they are often insufficient for unambiguously assigning all atoms in larger, more complex molecules due to signal overlap. omicsonline.org Two-dimensional (2D) NMR techniques are crucial for overcoming these limitations.

Correlation Spectroscopy (COSY) : This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds. emerypharma.com In the analysis of this compound and its analogues, COSY spectra are used to identify adjacent protons, allowing for the tracing of spin systems throughout the molecule's carbon skeleton. researchgate.net This is fundamental for piecing together the connectivity of the long polyketide chain and the amino acid headgroup.

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. emerypharma.com Each peak in an HSQC spectrum represents a direct bond between a specific proton and a carbon atom. researchgate.net This experiment is vital for assigning the ¹³C signals based on the already assigned proton signals, or vice versa. For this compound analogues, HSQC has been instrumental in differentiating between similar structures by identifying key hydroxyl and methyl branching patterns.

The combined application of COSY, HSQC, and other 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete and unambiguous assignment of the planar structure of this compound. omicsonline.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Inhibitor Complex Visualization

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large macromolecular assemblies, including enzyme-inhibitor complexes. This methodology is particularly valuable for understanding how this compound interacts with its molecular target, serine palmitoyltransferase (SPT). researcher.life

SPT is a key enzyme in sphingolipid biosynthesis. nih.gov Visualizing the this compound-SPT complex at near-atomic resolution can provide profound mechanistic insights. Although high-resolution crystal structures of bacterial SPTs exist, Cryo-EM has been pivotal in resolving the structure of the much larger and more complex human SPT holocomplex. nih.govrcsb.orgnih.gov These studies reveal the intricate architecture of the substrate-binding tunnel and how regulatory subunits modulate enzyme activity. nih.gov By observing how inhibitors like myriocin (B1677593) (structurally related to sphingofungins) bind, researchers can infer the precise mode of action for this compound. rcsb.org Such structural data explains how the inhibitor occupies the active site, the specific amino acid residues it interacts with, and how this binding event blocks substrate access, thereby inhibiting the enzyme. Cryo-EM has also been successfully applied to study other large fungal enzyme complexes, such as fatty acid synthase (FAS), demonstrating its utility in visualizing molecular machinery at work. mpg.denih.govrcsb.org

Chiral Analysis Methods (e.g., Marfey's Analysis)

The complex stereochemistry of this compound, which contains multiple contiguous chiral centers, is critical to its biological activity. researchgate.netrsc.org Determining the absolute configuration of these centers requires specialized chiral analysis methods.

One of the most widely used techniques is Marfey's analysis . This method is used to determine the absolute configuration of amino acids. mdpi.com The process involves hydrolyzing the parent molecule to release its constituent amino acids. These amino acids are then derivatized with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). mdpi.compeptide.com This reaction creates diastereomeric adducts. The L-amino acids from the sample form L-L diastereomers, while any D-amino acids would form D-L diastereomers. peptide.com These diastereomers possess different physicochemical properties and can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). peptide.comspringernature.com By comparing the retention times of the derivatives from the natural product to those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of the amino acid components of this compound can be unequivocally assigned. mdpi.comresearchgate.net This method was crucial in establishing the 2S, 3R, 4R, 5S stereochemistry of the core amino acid portion of the sphingofungins. researchgate.net

Addressing Methodological Challenges in Bioactivity Data Reproducibility

A significant challenge in natural product research is the frequent lack of reproducibility in published bioactivity data. nih.gov Discrepancies in the reported antifungal potency of compounds like this compound can stem from several methodological factors.

Analysis of Strain Variability and Experimental Design Factors

Variations in bioactivity data are often attributable to both the biological systems and the experimental setups used.

Strain Variability : Different fungal species and even different strains of the same species can exhibit significant variations in their susceptibility to an antifungal agent. For instance, the minimum inhibitory concentration (MIC) of this compound may differ between various species of Candida or Aspergillus. mdpi.com This variability can be due to inherent differences in cell wall or membrane composition, metabolic pathways, or the expression of efflux pumps.

Experimental Design Factors : Minor variations in assay conditions can lead to major differences in outcomes. Key factors include:

Growth Medium : The composition of the culture medium (e.g., RPMI vs. Yeast Nitrogen Base) can affect fungal growth rates and, consequently, apparent susceptibility. asm.org

Inoculum Size : The starting concentration of fungal cells can influence the time required to reach a growth endpoint, affecting the final MIC value. asm.org

Incubation Conditions : Parameters such as temperature, pH, and whether the culture is static or agitated can significantly alter results. asm.org

Endpoint Determination : The method used to measure inhibition (e.g., visual reading vs. spectrophotometry) can introduce variability. asm.org

Implementation of Standardized Assay Conditions and Reporting Guidelines

To enhance the reproducibility and comparability of bioactivity data, the implementation of standardized protocols and comprehensive reporting is essential. nih.gov

Standardized Assay Conditions : Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed reference methods for antifungal susceptibility testing. nih.govasm.orgmetu.edu.tr These protocols standardize critical parameters:

Medium : CLSI and EUCAST methods for yeasts typically specify the use of RPMI-1640 medium. rcsb.orgasm.org For disk diffusion tests, Mueller-Hinton agar (B569324) supplemented with glucose and methylene (B1212753) blue is often recommended to ensure reproducibility and clear zone definition. nih.gov

Inoculum Preparation : The protocols provide detailed procedures for preparing the fungal inoculum to a specific cell density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL). asm.orgnih.gov

Quality Control : The use of reference strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) is mandated to ensure the accuracy and reproducibility of the test system. oup.com Adopting these guidelines for the bioactivity testing of this compound would minimize inter-laboratory variation and produce more reliable data. oup.com

Reporting Guidelines : To allow for proper evaluation and replication of research, manuscripts should provide comprehensive experimental details. pharm.or.jpacs.org Journals focused on natural products often have specific author guidelines that require:

A complete description of the source organism. pharm.or.jp

Detailed extraction and purification methods. pharm.or.jp

Chemical profiling or "fingerprinting" of extracts, for instance, via HPLC. pharm.or.jp

Provision of raw analytical data, such as NMR spectra and HPLC chromatograms, in supplementary materials.

Strict adherence to these standardized assays and reporting guidelines is crucial for building a reliable and comparable body of knowledge on the bioactivity of this compound.

Therapeutic and Research Applications of Sphingofungin B

Therapeutic Potential as an Antifungal Agent

The ability of Sphingofungin B to disrupt a fundamental metabolic pathway in fungi underscores its potential as an antifungal agent. rsc.orgvulcanchem.com Its efficacy stems from its ability to selectively target a process essential for fungal viability.

Targeting the Fungal-Specific Sphingolipid Pathway for Drug Development

Sphingolipids are crucial components of eukaryotic cell membranes, playing vital roles in cell structure, signaling, and other cellular processes. vulcanchem.comrsc.org The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). rsc.orglimes-institut-bonn.de By inhibiting SPT, this compound effectively halts the production of sphingolipids, leading to impaired membrane integrity and ultimately fungal cell death. limes-institut-bonn.de

The inhibition of SPT by this compound has been demonstrated to be potent, with an IC50 value of 20 nM against Saccharomyces cerevisiae. rsc.org This specificity for a critical fungal pathway makes it an attractive candidate for the development of new antifungal drugs, especially in light of the growing challenge of antifungal resistance. The disruption of sphingolipid metabolism represents a promising strategy for creating novel therapeutic interventions against fungal infections. nih.gov

Exploration of Synergistic Antifungal Combinations

The potential of this compound as an antifungal agent may be enhanced when used in combination with other antifungal drugs. For instance, research has explored the synergistic effects of combining sphingolipid synthesis inhibitors with other classes of antifungals. While specific studies on this compound in combination therapies are not extensively detailed in the provided results, the concept of targeting different cellular pathways simultaneously is a well-established strategy in antimicrobial therapy. For example, the combination of an antifungal agent with a compound that permeabilizes the outer membrane of a pathogen can enhance its efficacy. nih.gov This suggests a potential avenue for future research, exploring combinations of this compound with existing antifungal agents to potentially increase their effectiveness and combat drug-resistant fungal strains.

This compound as a Research Probe for Sphingolipid Biology

Beyond its therapeutic potential, this compound serves as an invaluable chemical tool for investigating the intricate world of sphingolipid metabolism and function. Its specific inhibitory action on SPT allows researchers to dissect the roles of sphingolipids in various cellular activities.

Investigation of Sphingolipid Metabolic Pathways and Their Regulation

This compound is utilized by researchers to study the metabolic pathways involved in the synthesis of sphingolipids. By blocking the initial step of the de novo pathway, scientists can observe the downstream consequences and better understand the regulation of this complex process. vulcanchem.com For example, studies using inhibitors like this compound have helped to elucidate the subcellular localization of sphingolipid synthesis, with the initial steps occurring at the cytosolic face of the endoplasmic reticulum. limes-institut-bonn.de This type of research provides fundamental knowledge about how cells produce and control the levels of these essential lipids.

Implications for Diseases Associated with Sphingolipid Dysregulation

The dysregulation of sphingolipid metabolism has been implicated in a variety of human diseases, including certain types of cancer, neurodegenerative disorders like Alzheimer's disease, and diabetes. nih.govresearchgate.net The ability of this compound to modulate this pathway suggests its potential relevance in studying and possibly developing therapeutic strategies for these conditions. nih.gov Alterations in the balance of different sphingolipids can have profound effects on cellular function, and inhibitors like this compound provide a means to investigate these pathological processes. rsc.orgnih.gov Research has indicated that targeting sphingolipid metabolism could be a therapeutic approach for such diseases. nih.govresearchgate.net

Relevance to Cancer Research and Therapeutic Modalities

The study of sphingolipid metabolism has become a significant area of cancer research, largely due to the opposing roles of two key sphingolipids: ceramide and sphingosine-1-phosphate (S1P). nih.govuni.lu The dynamic balance between the levels of these two molecules, often termed the "sphingolipid rheostat," can determine a cancer cell's fate, influencing decisions between survival and proliferation or apoptosis (programmed cell death). nih.govuni.lu

Ceramide is generally considered a pro-apoptotic lipid, capable of inducing cell cycle arrest and cell death. nih.govciteab.com In contrast, S1P typically promotes cell survival, proliferation, and angiogenesis, which supports tumor growth. nih.govuni.lu Many cancer cells exhibit a shift in the rheostat towards higher S1P and lower ceramide levels, enabling their survival and progression. nih.gov

This compound's relevance in this context stems from its ability to inhibit SPT, the gateway to de novo sphingolipid synthesis. lipidmaps.org By blocking this pathway, this compound allows researchers to probe the consequences of disrupting the production of all downstream sphingolipids, including both ceramide and S1P. While inhibiting the primary synthesis pathway might seem to contradict the therapeutic goal of increasing pro-apoptotic ceramide, the mechanism is more complex. The inhibition can lead to the accumulation of cytotoxic precursors and fundamentally alter the crucial ceramide/S1P ratio. senescence.info

Table 1: Role of Key Sphingolipids in Cancer

| Compound | Role in Cancer | Mechanism of Action |

|---|---|---|

| Ceramide | Pro-apoptotic, Anti-proliferative | Mediates cell cycle arrest, cell senescence, and apoptosis. citeab.com Can inhibit key survival signaling pathways like Akt/mTOR. uni.lu |

| Sphingosine-1-Phosphate (S1P) | Pro-survival, Pro-proliferative | Promotes cell growth, angiogenesis, and migration by acting on its specific cell surface receptors (S1PRs). nih.govuni.lu |

Applications in Neurodegenerative Disorder Research (e.g., Alzheimer's Disease)

Dysfunctional sphingolipid metabolism is increasingly recognized as a significant contributor to the neuropathogenesis of neurodegenerative disorders, most notably Alzheimer's disease (AD). ctdbase.orgnih.govnih.gov Research has identified a distinct disruption in the lipid composition of brains affected by AD, with altered levels of specific ceramides (B1148491) and sphingomyelin (B164518). nih.gov

The connection between sphingolipids and AD is multifaceted. One critical aspect involves the processing of the amyloid precursor protein (APP). Specialized membrane microdomains known as lipid rafts, which are rich in sphingolipids and cholesterol, are thought to be the primary sites where APP is cleaved to produce amyloid-beta (Aβ) peptides. nih.gov These peptides, particularly the Aβ42 isoform, are the main components of the amyloid plaques that are a hallmark of AD. lipidmaps.org Alterations in the sphingolipid content of these rafts can influence the enzymatic activity that leads to Aβ generation.

Furthermore, studies have shown that Aβ itself can influence sphingolipid metabolism. For example, Aβ has been found to activate neutral sphingomyelinase, an enzyme that breaks down sphingomyelin to generate ceramide, potentially creating a harmful feedback loop that exacerbates neuronal dysfunction and cell death. nih.gov Elevated ceramide levels and decreased S1P levels are linked to neuronal death and neuroinflammation, key processes in neurodegeneration. fumizol.huguidetoimmunopharmacology.org

Table 2: Research Findings on Sphingolipid Alterations in Neurodegenerative Diseases

| Finding | Disease Context | Implication | Reference(s) |

|---|---|---|---|

| Elevated ceramide levels | Alzheimer's Disease | Correlates with neuronal dysfunction and degeneration. Aβ can activate enzymes that produce ceramide. | nih.gov, nih.gov |

| Decreased sphingosine-1-phosphate (S1P) levels | Multiple Neurodegenerative Diseases (including AD, Parkinson's) | Reduced S1P is linked to increased neuronal cell death. | fumizol.hu, guidetoimmunopharmacology.org |

| Altered composition of lipid rafts | Alzheimer's Disease | Affects the proteolytic processing of amyloid precursor protein (APP), influencing Aβ production. | nih.gov |

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 6439077 |

| Ceramide | 74945544 (Representative for the class) |

| Sphingosine-1-phosphate (S1P) | 5283560 |

| Myriocin (B1677593) | 6438394 |

| Fumonisin B1 | 2733487 |

| Amyloid-beta (Aβ) 1-40 | 57339250 |

Future Directions and Emerging Research Avenues

High-Resolution Structural and Mechanistic Studies of Sphingofungin B-Target Interactions

Future research will likely focus on obtaining high-resolution structural data of this compound in complex with its primary target, serine palmitoyltransferase (SPT). While the inhibitory mechanism is understood to involve the formation of an aldimine with the pyridoxal-5′-phosphate (PLP) cofactor at the active site of SPT, similar to myriocin (B1677593), detailed structural insights are still needed. db-thueringen.demdpi.com Advanced techniques such as cryo-electron microscopy (cryo-EM) could be pivotal in resolving the enzyme-inhibitor complex, providing a clearer understanding of the molecular interactions.

These structural studies will be crucial for several reasons:

Understanding Specificity: High-resolution data can elucidate the subtle differences in how this compound interacts with fungal versus mammalian SPT, paving the way for the design of more selective inhibitors. mdpi.com

Mechanism of Action: Detailed structural information can confirm the precise binding mode and conformational changes induced in the SPT enzyme upon inhibitor binding. db-thueringen.de

Rational Drug Design: A clear structural model of the this compound-SPT interaction will serve as a blueprint for the rational design of new, more potent, and selective SPT inhibitors. researchgate.net

Integration of Advanced Omics Technologies for Comprehensive Cellular Response Profiling

The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively profile the cellular response to this compound. genexplain.comfrontiersin.org This multi-omics approach can move beyond studying the direct inhibition of SPT to reveal the broader downstream effects and potential off-target interactions.

Key applications of omics technologies in this compound research include:

Transcriptomic Profiling: RNA-sequencing (RNA-seq) can identify genes and pathways that are upregulated or downregulated in response to this compound treatment, providing insights into cellular stress responses and compensatory mechanisms. acs.org

Proteomics: Chemical proteomics can be used to map the direct and indirect protein targets of this compound, helping to identify potential off-target effects. nih.gov

Metabolomics: Analyzing the global metabolome can reveal the accumulation or depletion of specific metabolites following SPT inhibition, offering a detailed picture of the metabolic rewiring that occurs. genexplain.comarcjournals.org

By integrating these datasets, researchers can construct a holistic view of the cellular perturbations caused by this compound, which is critical for understanding its full biological impact and for identifying potential biomarkers of its activity. genexplain.com

Development of Novel Biosynthetic Engineering Approaches for Analog Diversification

The biosynthetic gene cluster (BGC) responsible for producing Sphingofungins B, C, and D in Aspergillus fumigatus has been identified. beemelmanns-lab.deacs.org This discovery opens the door for novel biosynthetic engineering approaches to create a diverse range of this compound analogs. Combinatorial biosynthesis, which involves modifying the enzymatic machinery of the biosynthetic pathway, is a promising strategy for generating new-to-nature compounds with potentially improved properties. mushroomreferences.com

Future research in this area may involve:

Heterologous Expression: Expressing the Sphingofungin BGC in a more genetically tractable host organism could facilitate easier genetic manipulation and potentially increase production yields. mdpi.com

Enzyme Engineering: Modifying key enzymes within the pathway, such as the polyketide synthase (PKS) or the aminotransferase, could lead to the production of analogs with altered chain lengths, hydroxylation patterns, or other structural modifications. vulcanchem.comnih.gov

Precursor-Directed Biosynthesis: Supplying the fermentation culture with synthetic precursors could lead to their incorporation into the final molecule, generating novel derivatives. acs.org

These engineered analogs can then be screened for enhanced antifungal activity, improved selectivity, or other desirable pharmacological properties.

Exploration of this compound's Role in Broader Pathogen-Host Interactions

While this compound is known for its antifungal activity, its role in the broader context of pathogen-host interactions remains largely unexplored. royalsocietypublishing.org As a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus, this compound may play a role in the fungus's ability to survive and cause disease in a host. mdpi.comroyalsocietypublishing.org

Future investigations could address the following questions:

Virulence Factor: Does the production of this compound contribute to the virulence of A. fumigatus during infection? royalsocietypublishing.org

Immunomodulation: Does this compound interact with host immune cells or signaling pathways, potentially modulating the host's immune response to the fungal infection? frontiersin.org

Microbiome Interactions: Could this compound play a role in mediating interactions between A. fumigatus and other microorganisms within the host microbiome? mdpi.com

Understanding these aspects will provide a more complete picture of the biological function of this compound beyond its direct antifungal effects.

Computational Modeling and In Silico Screening for Next-Generation Inhibitors

Computational modeling and in silico screening are powerful tools for accelerating the discovery and design of next-generation SPT inhibitors. tandfonline.com By leveraging the structural information of SPT and known inhibitors like this compound, these methods can be used to identify novel drug candidates.

Key computational approaches include: